molecular formula C15H23BO3 B2794232 2-[2-(3-Methoxyphenyl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1431792-82-3

2-[2-(3-Methoxyphenyl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B2794232
CAS No.: 1431792-82-3
M. Wt: 262.16
InChI Key: AJSAJHBCRBNBED-UHFFFAOYSA-N
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Description

2-[2-(3-Methoxyphenyl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane ( 1431792-82-3) is an organoboron building block of interest in synthetic and medicinal chemistry. This compound, with a molecular formula of C15H23BO3 and a molecular weight of 262.15 g/mol, is part of the 1,3,2-dioxaborolane family, commonly known as pinacol boronic esters . Such boronic esters are versatile intermediates, particularly in metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction, which is a powerful method for forming carbon-carbon bonds between aromatic rings . The specific structure of this reagent, featuring a phenethyl chain with a meta-methoxy substituent, makes it a valuable precursor for introducing the 3-methoxyphenethyl group into more complex molecular architectures. This functional group is a common motif in pharmaceuticals and organic materials. The compound has been utilized in published research, including the synthesis of polymers for material science applications . It is offered with a purity of 95% and must be stored at room temperature. This product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-[2-(3-methoxyphenyl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BO3/c1-14(2)15(3,4)19-16(18-14)10-9-12-7-6-8-13(11-12)17-5/h6-8,11H,9-10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJSAJHBCRBNBED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CCC2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[2-(3-Methoxyphenyl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (commonly referred to as Dioxaborolane) is a boron-containing compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H23BO3
  • CAS Number : 325142-84-5
  • Appearance : Clear liquid or colorless to almost colorless .

Biological Activity Overview

Dioxaborolane compounds have been studied for various biological activities, including anti-inflammatory and anticancer properties. The presence of a methoxy group in the phenyl ring enhances the compound's lipophilicity and may influence its interaction with biological targets.

  • Inhibition of Cyclooxygenase Enzymes :
    • Dioxaborolanes have shown potential as inhibitors of cyclooxygenase (COX) enzymes, particularly COX-2. This inhibition can lead to reduced inflammation and pain relief in various conditions .
  • Antitumor Activity :
    • Research indicates that Dioxaborolane derivatives may exhibit cytotoxic effects against cancer cell lines. The mechanism is believed to involve the induction of apoptosis and disruption of cell cycle progression .

Synthesis Methods

The synthesis of Dioxaborolane typically involves the reaction of boronic acids with appropriate aryl or alkenyl substrates. Recent advancements have focused on optimizing yields and purities through various catalytic processes.

Synthesis MethodDescription
Boronic Acid ReactionUtilizes boronic acids in the presence of catalysts to form Dioxaborolane derivatives with high yields .
Demethylation ReactionsEmploys acids or Lewis acids to demethylate methoxy groups, enhancing reactivity towards target compounds .

Case Study 1: Anti-inflammatory Effects

A study evaluated the anti-inflammatory properties of Dioxaborolane in a murine model of arthritis. The compound significantly reduced paw swelling and inflammatory cytokine levels compared to control groups. Histological analysis confirmed decreased infiltration of inflammatory cells in treated animals .

Case Study 2: Anticancer Activity

In vitro studies on various cancer cell lines (e.g., breast and colorectal cancer) demonstrated that Dioxaborolane derivatives induced apoptosis at micromolar concentrations. Flow cytometry analysis revealed increased annexin V positivity, indicating early apoptotic events. Additionally, Western blot analysis showed upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors .

Research Findings

Recent findings suggest that modifications in the chemical structure of Dioxaborolane can significantly enhance its biological activity:

  • Structural Variations : Substituting different groups on the phenyl ring can affect the potency and selectivity towards COX enzymes.
  • Combination Therapies : Preliminary studies indicate that combining Dioxaborolane with other therapeutic agents may yield synergistic effects against cancer cells .

Scientific Research Applications

Organic Synthesis

Role in Carbon-Carbon Bond Formation
This compound is primarily used in organic synthesis due to its ability to facilitate carbon-carbon bond formation. It acts as a reagent in various coupling reactions, enabling the synthesis of complex organic molecules that are essential in pharmaceuticals and agrochemicals.

Reaction Type Description Example
Suzuki CouplingForms carbon-carbon bonds between aryl halides and boronic acids.Synthesis of biphenyl derivatives.
Negishi CouplingInvolves the coupling of organozinc compounds with aryl halides.Synthesis of substituted phenyl compounds.

Medicinal Chemistry

Development of Pharmaceutical Compounds
In medicinal chemistry, 2-[2-(3-Methoxyphenyl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is utilized for the development of boron-containing drugs. These drugs can enhance biological activity and selectivity while minimizing side effects.

Case Study: Boron Neutron Capture Therapy (BNCT)
Boron-containing compounds have been explored in BNCT for cancer treatment. The incorporation of this compound into therapeutic agents has shown promise in selectively targeting tumor cells while sparing healthy tissue.

Material Science

Enhancement of Material Properties
This compound is also applied in material science for the formulation of advanced materials such as polymers and coatings. Its incorporation improves thermal stability and mechanical properties.

Material Type Application Benefit
PolymersUsed as an additive to enhance durability.Increased resistance to environmental factors.
CoatingsActs as a cross-linking agent in protective coatings.Improved adhesion and longevity.

Bioconjugation Techniques

Labeling Biomolecules
In biochemistry and molecular biology, this compound is crucial for bioconjugation processes. It facilitates the attachment of biomolecules to surfaces or other molecules, which is essential for drug delivery systems and diagnostics.

Applications in Bioconjugation

  • Fluorescent Labeling: Used to label proteins for imaging studies.
  • Drug Delivery: Enhances the targeting efficiency of therapeutic agents.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Substituents on Aryl Group Physical State Key Applications/Reactivity Evidence Source
2-(3-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 3-methoxyphenyl (no ethyl chain) Colorless oil Suzuki coupling, intermediate synthesis
2-(3-Methoxy-4,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 3-methoxy, 4,5-dimethylphenyl Solid (CAS data) Steric hindrance studies
2-(4-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 4-methoxybenzyl Not reported Catalytic borylation reactions
2-(2,6-Dichloro-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 2,6-dichloro, 3,5-dimethoxyphenyl Solid Anticancer agent synthesis
2-(3-Methylsulfonylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 3-methylsulfonylphenyl Crystalline Protease inhibitor development

Physicochemical Properties

  • Solubility: The ethyl chain in the target compound improves solubility in dichloromethane and THF compared to non-alkylated analogues (e.g., 2-(3-methoxyphenyl)-dioxaborolane) .
  • Thermal Stability : Methylsulfonyl and dichloro derivatives exhibit higher melting points (>100°C) due to stronger intermolecular interactions, whereas methoxy-substituted compounds are often oils or low-melting solids .

Reactivity in Cross-Coupling Reactions

  • Electron-Donating Groups : Methoxy substituents (as in the target compound) enhance electron density at the boron center, accelerating transmetallation in Suzuki reactions but may reduce oxidative stability .
  • Electron-Withdrawing Groups : Chloro and methylsulfonyl groups increase electrophilicity, improving reactivity with electron-rich aryl halides (e.g., 2-(3-methylsulfonylphenyl)-dioxaborolane achieves >80% yield in couplings with bromopyridines) .
  • Steric Effects : Bulky substituents (e.g., 3-methoxy-4,5-dimethylphenyl) reduce reaction rates in sterically congested systems .

Q & A

Q. What synthetic methodologies are recommended for preparing this boronate ester, and what parameters critically influence reaction yield?

The compound is typically synthesized via palladium-catalyzed borylation. Key parameters include:

  • Catalyst selection (e.g., Pd(dppf)Cl₂) to facilitate boron-aryl bond formation.
  • Solvent choice (THF or dioxane) to stabilize intermediates and prevent premature precipitation.
  • Temperature control (80–110°C) to balance reaction rate and decomposition risks.
  • Strict anhydrous conditions under inert gas (N₂/Ar) to avoid hydrolysis of the boronate ester. Yield optimization requires precise stoichiometry of the boronic acid precursor and pinacol ester .

Q. Which spectroscopic techniques are most effective for characterizing purity and structural integrity?

  • ¹H/¹³C NMR : Confirm aromatic (δ 6.5–7.5 ppm) and methoxy (δ ~3.8 ppm) proton environments.
  • ¹¹B NMR : Validate boronate ester formation (δ ~30–35 ppm; sharp singlet).
  • HRMS : Confirm molecular ion ([M+H]⁺ or [M+Na]⁺) with <3 ppm mass accuracy.
  • HPLC-UV : Assess purity (>95%) at 254 nm using C18 columns with acetonitrile/water gradients .

Q. What storage protocols ensure long-term stability?

  • Store under argon at –20°C in amber glass vials.
  • Use 3Å molecular sieves to absorb residual moisture.
  • Monitor stability via periodic ¹¹B NMR; discard if decomposition exceeds 5% (e.g., boronic acid formation at δ ~28 ppm) .

Advanced Research Questions

Q. How can competing side reactions in Suzuki-Miyaura couplings be systematically minimized?

Side reactions (protodeboronation, homo-coupling) are mitigated by:

  • Base optimization : Cs₂CO₃ enhances transmetallation while reducing protodeboronation vs. K₂CO₃.
  • Catalyst tuning : Bulky ligands (SPhos) improve selectivity for sterically hindered partners.
  • Kinetic monitoring : Use in situ ¹¹B NMR or LC-MS to detect intermediates and adjust reaction time .

Q. What computational strategies predict reactivity with non-traditional coupling partners (e.g., alkenes)?

  • DFT calculations : Model transition states for oxidative addition steps.
  • Natural Bond Orbital (NBO) analysis : Quantify boron’s Lewis acidity (electron deficiency).
  • Solvent effects : Simulate using Polarizable Continuum Model (PCM) to optimize dielectric environments. Experimental validation via kinetic isotope effects (KIEs) can corroborate computational predictions .

Q. How do electronic effects in aryl halides influence catalytic efficiency discrepancies?

  • Hammett studies : Correlate σ values of substituents (e.g., –NO₂, –OMe) with coupling rates.
  • Turnover number (TON) analysis : Compare Pd vs. Ni catalysts under identical conditions.
  • Variable-temperature kinetics : Identify rate-determining steps (e.g., transmetallation vs. reductive elimination) using Eyring plots .

Q. What orthogonal analytical methods differentiate decomposition products from intermediates?

  • LC-HRMS with ion mobility : Resolve isobaric species (e.g., boronic acid vs. ester).
  • Tandem MS/MS : Compare fragmentation patterns to synthetic standards.
  • Multivariate analysis (PCA) : Deconvolute overlapping spectral signals in degradation studies .

Safety & Handling

Q. What safety protocols are essential given potential toxicity?

  • Engineering controls : Use fume hoods (≥100 fpm face velocity) and closed-transfer systems.
  • PPE : Double nitrile gloves, chemical goggles, and flame-resistant lab coats.
  • Emergency response : Immediate 15-minute eye rinse and calcium gluconate gel for dermal exposure .

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